An In-depth Technical Guide to 2-Fluorophenyl Methyl Sulfone
An In-depth Technical Guide to 2-Fluorophenyl Methyl Sulfone
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of halogenated aromatic sulfones. We will explore the core characteristics of 2-Fluorophenyl methyl sulfone, a versatile building block whose unique electronic properties make it a valuable component in modern synthetic chemistry. This document provides an in-depth look at its structure, properties, synthesis, and applications, grounded in established scientific principles and practical laboratory insights.
Introduction to 2-Fluorophenyl Methyl Sulfone
2-Fluorophenyl methyl sulfone, with CAS Number 654-47-7, is an organosulfur compound featuring a phenyl ring substituted with both a fluorine atom and a methyl sulfonyl group at the ortho position.[1] The methyl sulfone (–SO₂CH₃) group is a powerful electron-withdrawing moiety and a hydrogen bond acceptor, while the fluorine atom introduces polarity and can modulate metabolic stability and binding interactions.[2] This combination of functional groups makes 2-fluorophenyl methyl sulfone a useful synthon in the development of new chemical entities, particularly in agrochemicals and pharmaceuticals where precise control over molecular properties is paramount.[3][4] Its structure provides a scaffold for further chemical modification, enabling its incorporation into more complex molecular architectures.
Physicochemical and Structural Properties
The defining features of a chemical compound are its physical and structural properties. These data points are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring safe handling.
Chemical Structure
The molecular structure consists of a benzene ring where a methyl sulfonyl group and a fluorine atom are attached to adjacent carbon atoms (positions 1 and 2).
Caption: Chemical structure of 2-Fluorophenyl methyl sulfone.
Key Physicochemical Data
The properties of 2-Fluorophenyl methyl sulfone are summarized in the table below, compiled from various chemical data sources.[1][5][6][7]
| Property | Value | Reference |
| CAS Number | 654-47-7 | [1][6] |
| Molecular Formula | C₇H₇FO₂S | [1][5] |
| Molecular Weight | 174.19 g/mol | [1][5][6] |
| Appearance | Solid, Off-white powder | [6] |
| Melting Point | 48-52 °C | [1][6][7] |
| Boiling Point | 304.5 ± 34.0 °C (Predicted) | [1][7] |
| Density | ~0.975 g/cm³ | [1][5] |
| Flash Point | >110 °C | [1][6] |
| Solubility | Soluble in organic solvents like THF and dichloromethane. | [1] |
| InChI Key | DRQGZMZPKOYPKW-UHFFFAOYSA-N | [5][6] |
Synthesis and Manufacturing
The most common and reliable laboratory-scale synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. This transformation is highly efficient and can be achieved using a variety of oxidizing agents. The precursor, 2-fluorophenyl methyl sulfide, is readily available or can be synthesized via nucleophilic aromatic substitution on 1,2-difluorobenzene or other suitable starting materials.
Synthetic Workflow Overview
The general strategy involves a two-step process: synthesis of the sulfide precursor followed by its oxidation to the desired sulfone. The oxidation step is the key transformation.
Caption: General synthetic workflow for 2-Fluorophenyl methyl sulfone.
Detailed Experimental Protocol: Oxidation of 2-Fluorophenyl Methyl Sulfide
This protocol describes the oxidation of 2-fluorophenyl methyl sulfide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidant for this transformation.[1] The use of ~2 equivalents of m-CPBA ensures the complete conversion of the sulfide to the sulfone, avoiding the intermediate sulfoxide.
Materials:
-
2-Fluorophenyl methyl sulfide (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenyl methyl sulfide (1.0 equiv) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Oxidant: Add m-CPBA (2.2 equiv) portion-wise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is fully consumed.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the by-product, m-chlorobenzoic acid. Self-Validation: Successful quenching is indicated by the cessation of any gas evolution and a pH > 7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-fluorophenyl methyl sulfone.
Applications in Research and Drug Development
The methyl sulfone group is a key pharmacophore found in numerous approved drugs and clinical candidates.[2] Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable functional group for modulating the physicochemical properties of a lead compound.
The 2-fluorophenyl methyl sulfone moiety can be considered a "bioisostere" or a functional mimic for other groups, allowing chemists to fine-tune properties such as:
-
Solubility: The polar sulfone group generally increases aqueous solubility compared to less polar analogs, which is a critical parameter for bioavailability.[2]
-
Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism, which can increase the half-life of a drug candidate. The ortho-fluorine can also block potential sites of metabolism on the aromatic ring.
-
Binding Affinity: The sulfonyl oxygens are effective hydrogen bond acceptors, potentially forming key interactions with protein targets.[3]
-
Lipophilicity (logP): The introduction of a methyl sulfone group significantly reduces the lipophilicity of a molecule, which can improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]
While specific drugs containing the exact 2-fluorophenyl methyl sulfone fragment are not broadly highlighted, the general class of aryl sulfones is prevalent in molecules designed as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[9]
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is mandatory. 2-Fluorophenyl methyl sulfone should be handled with appropriate personal protective equipment (PPE).
-
Hazard Classifications: It is classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage.[6]
-
Precautionary Measures: Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6] Avoid breathing dust.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][7]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
2-Fluorophenyl methyl sulfone is a valuable and versatile chemical building block for the modern research scientist. Its unique combination of a fluorine atom and a methyl sulfonyl group on an aromatic ring provides a powerful tool for modifying molecular properties in a predictable manner. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers to effectively incorporate this synthon into their discovery programs, accelerating the development of novel chemical entities for a wide range of applications.
References
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fluoromethyl phenyl sulfone . Organic Syntheses Procedure. [Link]
-
Selective Oxidation of Organosulphides using m-CPBA as oxidant . Der Pharma Chemica. [Link]
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Recent applications of vinyl sulfone motif in drug design and discovery . Semantic Scholar. [Link]
-
A reagent to access methyl sulfones . Nature Portfolio. [Link]
- Preparation method of phenyl methyl sulphone derivatives.
-
Phenyl methyl sulfone . The Royal Society of Chemistry. [Link]
-
Sulfone synthesis by oxidation . Organic Chemistry Portal. [Link]
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) . Common Organic Chemistry. [Link]
-
A New Reagent to Access Methyl Sulfones . ChemRxiv. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery . Scribd. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. yccskarad.com [yccskarad.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
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